

Spectroscopic Data Comparison: 3-Chloro-6-Iodopyridazine and Analogs

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Compound of Interest

Compound Name: 3-Chloro-6-Iodopyridazine

Cat. No.: B154529

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For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for **3-Chloro-6-Iodopyridazine** and two key alternatives: 3,6-Dichloropyridazine and 3-Chloro-6-methoxypyridazine. The following sections present a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Spectroscopic Data Comparison

The spectroscopic data for **3-Chloro-6-Iodopyridazine** and its analogs are summarized in the tables below. These values provide insights into the electronic environment of the pyridazine ring and the influence of different substituents.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm)
3-Chloro-6-Iodopyridazine	DMSO-d6	8.14 (d, 1H, $J=9.2$ Hz), 7.85 (d, 1H, $J=9.2$ Hz)
3,6-Dichloropyridazine	CDCl ₃	7.63 (s, 2H)
3-Chloro-6-methoxypyridazine	CDCl ₃	7.45 (d, 1H, $J=9.2$ Hz), 7.04 (d, 1H, $J=9.2$ Hz)

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (ppm)
3-Chloro-6-iodopyridazine	DMSO-d6	155.1, 134.2, 132.8, 125.7
3,6-Dichloropyridazine	CDCl ₃	152.0, 131.2
3-Chloro-6-methoxypyridazine	CDCl ₃	163.8, 150.1, 128.9, 119.9, 55.4

Table 3: Mass Spectrometry (MS) Data

Compound	Ionization Method	Key Fragments (m/z)
3-Chloro-6-iodopyridazine	EI	240/242 (M ⁺), 113 (M ⁺ -I), 85
3,6-Dichloropyridazine	EI	148/150/152 (M ⁺), 113, 85
3-Chloro-6-methoxypyridazine	EI	144/146 (M ⁺), 129, 101

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

While a specific experimental IR spectrum for **3-Chloro-6-iodopyridazine** is not readily available, the expected characteristic absorption bands can be inferred from the spectra of related pyridazine derivatives.

Compound	C-H stretch (aromatic) (cm ⁻¹)	C=N stretch (cm ⁻¹)	C-Cl stretch (cm ⁻¹)	C-I stretch (cm ⁻¹)	C-O stretch (cm ⁻¹)
3-Chloro-6- Iodopyridazin e (Expected)	~3100-3000	~1600-1550	~800-600	~600-500	-
3,6- Dichloropyrid azine	~3100-3000	~1570	~850, ~670	-	-
3-Chloro-6- methoxypyrid azine	~3100-3000	~1600	~830	-	~1250, ~1030

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- ¹H NMR Acquisition: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

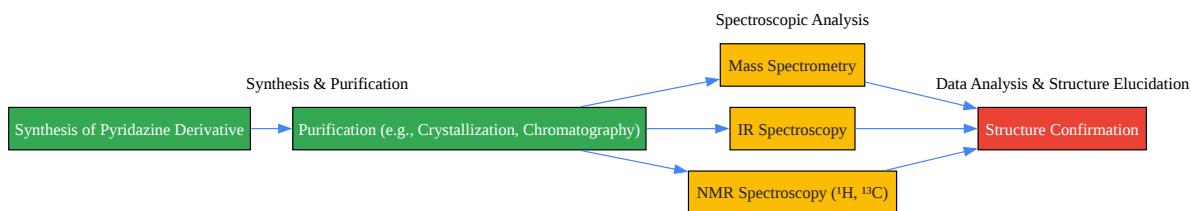
- Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was cast from a volatile solvent onto a KBr plate.
- Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum. The spectra were typically scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer.
- Ionization and Analysis: Electron Ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer (e.g., a quadrupole) was scanned over a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel pyridazine derivative is illustrated below.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of pyridazine derivatives.

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